N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The interest in pyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide derivatives stems from their potential therapeutic applications and diverse pharmacological activities. These compounds are often explored for their anticancer properties among other biological activities.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from readily available starting materials. For example, the condensation of various acids with ethane-1,2-diamine followed by chlorination and further condensation reactions are common steps (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed by X-ray crystallography, providing insights into the geometric bond lengths, bond angles, and overall molecular conformation. Density Functional Theory (DFT) is also used to compare and confirm the molecular structure with experimental data (Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be explored through various reactions, including those with primary amines or heterocyclic amines, leading to the formation of Schiff bases or nitrogen heterocyclic compounds. The versatility of these compounds in synthetic chemistry allows for the construction of diverse molecular architectures (Farouk, Ibrahim, & El-Gohary, 2021).
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-chloroaniline with 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-chloroaniline", "2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline and 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or DCC to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the resulting amide by column chromatography or recrystallization.", "Step 4: Acetylate the amide with acetic anhydride in the presence of a base such as pyridine or triethylamine.", "Step 5: Purify the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
923140-84-5 |
Molekularformel |
C23H19ClN4O4 |
Molekulargewicht |
450.88 |
IUPAC-Name |
N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-9-7-15(8-10-18)13-28-22(30)21-19(6-3-11-25-21)27(23(28)31)14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI-Schlüssel |
VXMWAWNDUMBDSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.